N,2-dihydroxy-5-methylbenzamide
Overview
Description
N,2-dihydroxy-5-methylbenzamide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Ligand for Sigma-2 Receptors
N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, a benzamide analogue, has been identified as a high-affinity ligand for sigma-2 receptors. This compound is valuable for studying sigma-2 receptors in vitro, contributing to our understanding of various pharmacological and physiological processes (Xu et al., 2005).
2. Spectroscopic Studies and Structural Analysis
The spectral characteristics of dihydroxybenzamides, which include compounds structurally similar to N,2-dihydroxy-5-methylbenzamide, have been extensively studied. These investigations reveal insights into the spectral properties and spatial orientation of amide protons in these compounds, which are significant in understanding their chemical behavior and potential applications (Takač & Vikić Topić, 2004).
3. Metabolism Studies
N,N-dimethylbenzamides, closely related to this compound, undergo metabolism to form N-hydroxymethyl-N-methylbenzamide, a process studied to understand the metabolic pathways and mechanisms in biological systems. Such studies are crucial for drug development and understanding biochemical reactions in living organisms (Constantino, Rosa, & Iley, 1992).
4. Development of Therapeutic Agents
Compounds structurally related to this compound have been explored for their potential as therapeutic agents. For instance, derivatives of benzamide have been identified as inhibitors of kinesin spindle protein, showing promise in the treatment of cancer (Theoclitou et al., 2011).
5. Material Science and Chemical Analysis
The synthesis and characterization of compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which share a similar structural framework with this compound, are vital in material science. These compounds have potential applications in metal-catalyzed reactions and other chemical processes (Al Mamari & Al Lawati, 2019).
6. Thermal Stability Analysis
Research on the thermal stability of compounds structurally related to this compound, like 2-amino-3,5-dichloro-N-methylbenzamide, provides valuable insights for applications in various industrial and research settings, particularly in understanding the stability and safety of chemical compounds (Cong & Cheng, 2021).
Properties
IUPAC Name |
N,2-dihydroxy-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRRKBZDRLEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381869 | |
Record name | N,2-dihydroxy-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-77-7 | |
Record name | N,2-dihydroxy-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.